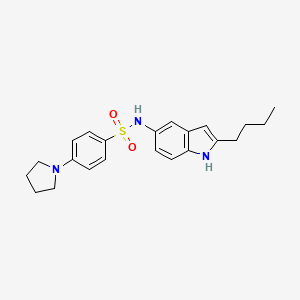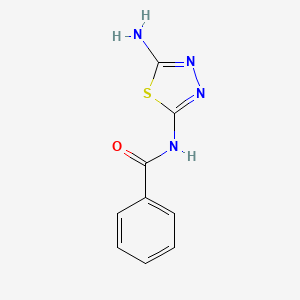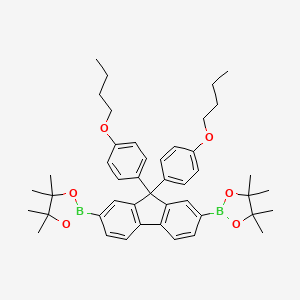![molecular formula C11H15ClN4 B12921378 5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine CAS No. 89099-85-4](/img/structure/B12921378.png)
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C11H15ClN4. It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable chloroalkane in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound can interfere with cellular pathways, affecting processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-N-ethylimidazo[1,2-a]pyrimidin-7-amine: Similar structure with an ethyl group instead of a pentyl group.
Imidazo[1,2-a]pyridine analogues: Known for their antituberculosis activity.
Uniqueness
5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its pentyl group contributes to its lipophilicity, enhancing its interaction with lipid membranes and biological targets .
Propriétés
Numéro CAS |
89099-85-4 |
|---|---|
Formule moléculaire |
C11H15ClN4 |
Poids moléculaire |
238.72 g/mol |
Nom IUPAC |
5-chloro-N-pentylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C11H15ClN4/c1-2-3-4-5-13-10-8-9(12)16-7-6-14-11(16)15-10/h6-8H,2-5H2,1H3,(H,13,14,15) |
Clé InChI |
WPJDYGVRMKZFDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=NC2=NC=CN2C(=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


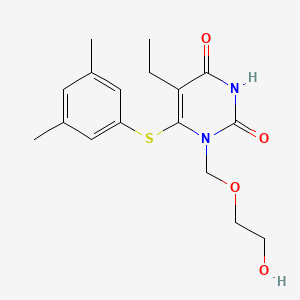
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
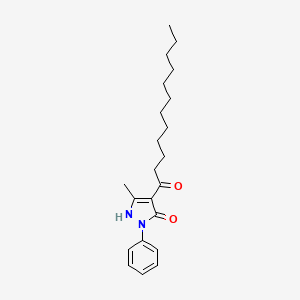
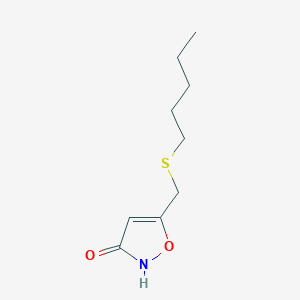
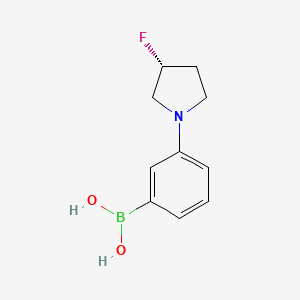
![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)

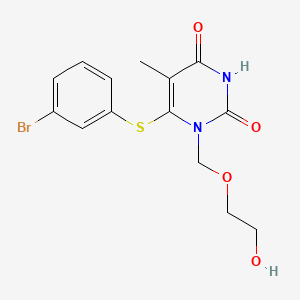
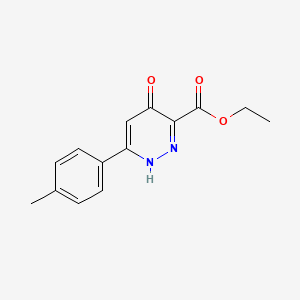
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
